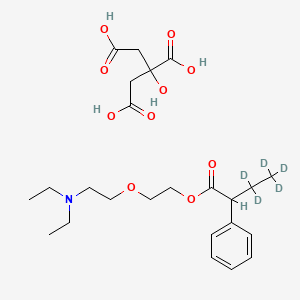

Butamirate-d5 Citrate

Description

Properties

IUPAC Name |

2-[2-(diethylamino)ethoxy]ethyl 3,3,4,4,4-pentadeuterio-2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3.C6H8O7/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,17H,4-6,12-15H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i1D3,4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKMHUAWFDGPTF-UHBAQTEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675734 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-[2-(diethylamino)ethoxy]ethyl 2-phenyl(3,3,4,4,4-~2~H_5_)butanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215650-08-0 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-[2-(diethylamino)ethoxy]ethyl 2-phenyl(3,3,4,4,4-~2~H_5_)butanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Butamirate-d5 Citrate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis

In the landscape of modern drug development and metabolic research, isotopically labeled compounds are indispensable tools. The selective incorporation of heavy isotopes, such as deuterium (²H or D), into a drug molecule creates an internal standard that is chemically identical to the analyte but mass-spectrometrically distinct. This allows for precise quantification in complex biological matrices, overcoming challenges of ion suppression and extraction variability. Butamirate-d5 Citrate, a deuterated analog of the non-opioid antitussive agent Butamirate Citrate, serves this critical function. This guide provides a comprehensive overview of the chemical properties of this compound, offering insights into its structure, physicochemical characteristics, synthesis, and analytical quantification. While specific experimental data for the deuterated form is limited in publicly available literature, this guide will leverage data from its non-deuterated counterpart, Butamirate Citrate, to provide a thorough and practical resource for the scientific community.

Chemical Identity and Physicochemical Properties

This compound is the citrate salt of Butamirate in which five hydrogen atoms on the ethyl group of the 2-phenylbutanoate moiety have been replaced with deuterium.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Source |

| Chemical Name | 2-[2-(diethylamino)ethoxy]ethyl 3,3,4,4,4-pentadeuterio-2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid | [1] |

| CAS Number | 1215650-08-0 | [2][3] |

| Molecular Formula | C₂₄H₃₂D₅NO₁₀ | [4] |

| Molecular Weight | 504.58 g/mol | [3][4] |

| Synonyms | α-(Ethyl-d5)benzeneacetic Acid 2-[2-(Diethylamino)ethoxy]ethyl Ester, Abbott 36581-d5, Acodeen-d5, HH 197-d5, Panatus-d5, Sincodeen-d5, Sincodin-d5, Sincodix-d5, Sinecod-d5, Sinecond-d5 | [1][2][3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | White Solid | [5] |

| Melting Point | 66-68°C (for non-deuterated form) | [5] |

| Solubility | Soluble in DMSO, Chloroform, Methanol. Freely soluble in water and ethanol (for non-deuterated form). | [5][6] |

| Storage Conditions | Hygroscopic, store at 2-8°C under an inert atmosphere. | [6] |

Note: Some physical properties are referenced from the non-deuterated form, Butamirate Citrate, due to a lack of specific data for the deuterated analog.

Spectroscopic Characterization

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the incorporation of deuterium. The molecular ion peak in the mass spectrum of this compound would be expected at an m/z corresponding to its molecular weight of 504.58, which is 5 mass units higher than that of the non-deuterated Butamirate Citrate (499.55 g/mol ).[4][5] Fragmentation patterns would be similar to the non-deuterated compound, with key fragments showing a +5 Da shift if they retain the deuterated ethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure.

-

¹H NMR: The proton NMR spectrum of this compound would be expected to be very similar to that of Butamirate Citrate, with the key difference being the absence of signals corresponding to the five protons on the terminal ethyl group of the butanoate moiety. The characteristic signals for the aromatic protons, the diethylaminoethyl group, and the citrate molecule would remain.

-

¹³C NMR: The carbon-13 NMR spectrum is expected to be largely unaffected by deuteration, with carbon signals appearing at similar chemical shifts to the non-deuterated compound. The carbons bearing deuterium may show a slight upfield shift and a decrease in signal intensity due to the C-D coupling.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify functional groups. A Certificate of Analysis for Butamirate Citrate confirms its identity by comparing its FTIR spectrum to a reference standard.[7] The IR spectrum of this compound would be expected to show characteristic absorption bands for the ester carbonyl (C=O) group, C-O stretching, and aromatic C-H bonds, similar to the non-deuterated form. The C-D stretching vibrations would appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹), providing further evidence of deuteration.

Synthesis and Manufacturing

While a specific synthesis protocol for this compound is not detailed in the available literature, a general understanding of the synthesis of deuterated compounds and the manufacturing of Butamirate Citrate can provide a logical pathway.[8][9]

Retrosynthetic Analysis

The synthesis of this compound would likely involve the esterification of a deuterated 2-phenylbutanoic acid derivative with 2-(2-(diethylamino)ethoxy)ethanol, followed by salt formation with citric acid. The key challenge lies in the stereospecific introduction of the deuterium atoms.

Caption: Retrosynthetic analysis of this compound.

Plausible Synthetic Workflow

A plausible synthetic route would start with a deuterated precursor for the ethyl group, such as d6-ethane or a deuterated ethyl halide. This would be used to introduce the deuterated ethyl group onto a phenylacetonitrile or a similar starting material, followed by hydrolysis to the carboxylic acid and subsequent esterification.

Caption: Plausible synthetic workflow for this compound.

Analytical Methodologies for Quantification

Accurate and robust analytical methods are crucial for the use of this compound as an internal standard in pharmacokinetic and metabolic studies. The methods for the non-deuterated form are directly applicable, with adjustments in mass spectrometric detection.

High-Performance Liquid Chromatography (HPLC)

Several HPLC methods have been developed for the quantification of Butamirate Citrate in pharmaceutical formulations.[10] A typical method involves reversed-phase chromatography with UV detection.

Table 3: Representative HPLC Method for Butamirate Citrate Quantification

| Parameter | Condition | Rationale |

| Column | C18 or Cyano-propyl | Provides good retention and separation of the relatively non-polar butamirate molecule from polar excipients. |

| Mobile Phase | Acetonitrile/Methanol and an aqueous buffer (e.g., phosphate or acetate) | The organic modifier elutes the analyte, while the buffer controls the ionization state of the citrate and any acidic/basic excipients, ensuring reproducible retention times. |

| Detection | UV at ~258 nm | The phenyl group in butamirate provides a chromophore with significant absorbance at this wavelength, allowing for sensitive detection. |

| Internal Standard | This compound | Chemically identical to the analyte, ensuring it co-elutes and experiences similar matrix effects, leading to highly accurate quantification when using mass spectrometric detection. |

Spectrophotometric Methods

For simpler formulations, UV-Visible spectrophotometry can be employed. Derivative spectrophotometry can be used to resolve the analyte signal from interfering excipients.[11]

Protocol: First-Derivative UV Spectrophotometric Assay

-

Sample Preparation: Accurately weigh and dissolve the sample containing Butamirate Citrate in a suitable solvent (e.g., methanol).

-

Standard Preparation: Prepare a series of standard solutions of Butamirate Citrate of known concentrations.

-

Spectral Acquisition: Record the UV absorption spectrum of each standard and sample solution from 200 to 400 nm.

-

Derivative Calculation: Calculate the first derivative of each spectrum.

-

Quantification: Measure the amplitude of the derivative peak at a specific wavelength where interference from excipients is minimal. Construct a calibration curve from the standard solutions and determine the concentration of the unknown sample.

Pharmacokinetics and Toxicology (of Butamirate)

The primary application of this compound is in pharmacokinetic studies of Butamirate. Therefore, an understanding of the absorption, distribution, metabolism, and excretion (ADME) and toxicology of the non-deuterated drug is essential.

Table 4: Summary of Pharmacokinetic Parameters of Butamirate

| Parameter | Value | Source |

| Absorption | Rapid and complete after oral administration. | [12] |

| Protein Binding | ~98% | [12] |

| Metabolism | Hydrolysis to 2-phenylbutyric acid and diethylaminoethoxyethanol. | [12] |

| Elimination Half-life | Approximately 6 hours. | [12] |

| Excretion | Primarily renal (as metabolites). | [12] |

Toxicological Profile: Butamirate is generally well-tolerated. Adverse effects are infrequent and may include nausea, diarrhea, vertigo, and skin rash.[12] Specific toxicological studies on this compound are not publicly available, but it is expected to have a similar toxicological profile to the non-deuterated form, especially given its intended use in microdoses as an internal standard.

Conclusion

This compound is a vital tool for the accurate bioanalysis of the antitussive agent, Butamirate. This guide has provided a detailed overview of its chemical and physical properties, drawing upon data from its non-deuterated counterpart where necessary. The provided insights into its synthesis, spectroscopic characterization, and analytical quantification are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application in their work. As with any analytical standard, it is imperative to refer to the lot-specific Certificate of Analysis for the most accurate and up-to-date information.[4][7][13]

References

- Malliou, E. T., Antoniou, C. G., & Koundourellis, J. E. (2003). Determination of butamyrate citrate in cough preparations by derivative UV spectrophotometry and high performance liquid chromatography. Analytical sciences: the international journal of the Japan Society for Analytical Chemistry, 19(4), 563–568.

- MedKoo Biosciences. (n.d.). Butamirate citrate | CAS# 18109-81-4 | Antitussive.

- United States Biological. (n.d.). Butamirate Citrate - Data Sheet.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound.

- Chemsrc. (2025, August 27). Butamirate citrate | CAS#:18109-81-4.

- Global Trade Online Limited. (n.d.). Butamirate Citrate - Affordable Pricing for Premium Non-Opioid Antitussive.

- Scribd. (n.d.). Butamirate Citrate Certificate of Analysis.

- Pharmaffiliates. (n.d.). CAS No. : 1215650-08-0| Chemical Name : this compound.

- PharmaCompass. (n.d.). butamirate citrate - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP.

- Smolecule. (n.d.). Buy Butamirate citrate | 18109-81-4 | > 95%.

- United States Biological. (n.d.). 005098 this compound CAS: 1215650-08-0.

- MedchemExpress. (n.d.). This compound | Stable Isotope.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Manufacturing of Deuterated Bumetanide.

- Wikipedia. (n.d.). Butamirate.

- LGC Standards. (n.d.). Butamirate Citrate | CAS 18109-81-4.

- AENSI Publisher. (n.d.). Development and Validation of a New Stable HPLC Method for the Assay of Butamirate Citrate in Pharmaceutical Formulations.

- Pharmaffiliates. (n.d.). CAS No : 18109-81-4| Product Name : Butamirate Citrate - API.

- PubChem. (n.d.). This compound.

- PubMed. (2025, August 21). Total Syntheses of Deuterated Drugs: A Comprehensive Review.

- PubChem. (n.d.). Butamirate Citrate.

- precisionFDA. (n.d.). BUTAMIRATE.

- PubMed Central. (n.d.). A randomized placebo controlled trial to evaluate the effects of butamirate and dextromethorphan on capsaicin induced cough in healthy volunteers.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000039).

- Google Patents. (n.d.). WO2017045648A1 - Preparation method for deuterated compound.

- PubMed. (n.d.). Clinical Application and Synthesis Methods of Deuterated Drugs.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000094).

- PubChem. (n.d.). Butamirate citrate, (S)-.

- ClinicalTrials.gov. (n.d.). A Study of Butamirate Citrate Syrup Versus (vs) Sinecod Syrup (Vanilla) in Adult Healthy Study Volunteers.

- PubChem. (n.d.). Butamirate.

- Google Patents. (n.d.). CN118955232A - A method for synthesizing deuterated aromatic compounds.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- NIST WebBook. (n.d.). Butamirate Citrate.

- MedPath. (n.d.). Butamirate.

- BMRB. (n.d.). bmse000076 Citrate at BMRB.

Sources

- 1. This compound | C24H37NO10 | CID 46780920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. usbio.net [usbio.net]

- 4. scbt.com [scbt.com]

- 5. usbio.net [usbio.net]

- 6. medkoo.com [medkoo.com]

- 7. scribd.com [scribd.com]

- 8. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aensiweb.com [aensiweb.com]

- 11. benchchem.com [benchchem.com]

- 12. Butamirate - Wikipedia [en.wikipedia.org]

- 13. butamirate citrate - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

Introduction: The Role of Stable Isotope Labeling in Pharmaceutical Analysis

An In-Depth Technical Guide to the Physicochemical Properties and Analytical Application of Butamirate-d5 Citrate

Butamirate citrate is a centrally acting non-opioid antitussive agent used for the symptomatic treatment of non-productive (dry) cough.[1] In the landscape of drug development and clinical research, the precise quantification of active pharmaceutical ingredients (APIs) like butamirate in biological matrices is paramount. This requirement necessitates the use of highly accurate and sensitive analytical methods, predominantly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The cornerstone of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS). This compound, a stable isotope-labeled (SIL) analogue of the parent drug, serves as the gold standard for this purpose.[2][3]

This guide provides a detailed examination of the core physical characteristics of this compound and outlines a comprehensive analytical workflow, offering field-proven insights for researchers, analytical scientists, and drug development professionals.

Part 1: Core Physicochemical Characteristics

The physical and chemical properties of an analytical standard are critical determinants of its handling, storage, and application. This compound is a white solid whose stability and solubility are key to its effective use in the laboratory.[2][3]

Causality Behind Storage and Handling Protocols

The specified storage conditions—hygroscopic, refrigerated, and under an inert atmosphere—are not merely procedural; they are a direct consequence of the compound's chemical nature.[2][3] As a hygroscopic substance, it readily absorbs moisture from the air, which can affect its mass accuracy when preparing standard solutions. Refrigeration at 2-8°C slows the rate of potential degradation, preserving the integrity of the standard over its shelf life.[3][4] An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation, ensuring the long-term stability of the molecule.

Data Summary Table: Physicochemical Properties

The following table summarizes the key quantitative data for this compound, compiled from various authoritative sources.

| Property | Value | Source(s) |

| Chemical Name | α-(Ethyl-d5)benzeneacetic Acid 2-[2-(Diethylamino)ethoxy]ethyl Ester Citrate | [3][4] |

| CAS Number | 1215650-08-0 | [2][3][5] |

| Molecular Formula | C₂₄H₃₂D₅NO₁₀ | [3][4][6] |

| Molecular Weight | 504.58 g/mol | [3][4][6] |

| Appearance | White Solid | [2][3] |

| Melting Point | 74-77°C | [4] |

| Solubility | Soluble in DMSO; Slightly soluble in Chloroform, Methanol | [1][7][8] |

| Storage Conditions | 2-8°C, Hygroscopic, Under Inert Atmosphere | [2][3] |

Part 2: Analytical Application & Methodology

The primary application of this compound is as an internal standard for the quantification of butamirate in complex matrices. Its five deuterium atoms give it a mass shift of +5 Da compared to the parent compound.

Expertise & Experience: The Rationale for a SIL Internal Standard

In LC-MS/MS analysis, an ideal internal standard should behave identically to the analyte during sample preparation (extraction, concentration) and chromatographic separation, but be distinguishable by the mass spectrometer. This compound fulfills this perfectly.

-

Co-elution: It co-elutes with the native butamirate, experiencing the same chromatographic conditions and potential retention time shifts.

-

Correction for Matrix Effects: Ion suppression or enhancement, a common phenomenon in mass spectrometry where matrix components interfere with the analyte's ionization, affects both the analyte and the SIL IS to the same degree. By calculating the peak area ratio of the analyte to the IS, these effects are effectively normalized.

-

Extraction Recovery Validation: The SIL IS accurately tracks the analyte's recovery through all sample preparation steps. Any loss of the analyte during extraction will be mirrored by a proportional loss of the IS, leaving the final concentration calculation unaffected.

Trustworthiness: A Self-Validating LC-MS/MS Protocol

The following protocol for the quantification of butamirate in human plasma using this compound as an internal standard is designed to be inherently robust and self-validating through the inclusion of calibration standards and quality control (QC) samples. While specific methods for the deuterated form are not widely published, this protocol is synthesized from established HPLC methods for the parent compound and standard bioanalytical practices.[9][10][11][12]

Objective: To accurately determine the concentration of butamirate in plasma samples.

Materials:

-

Blank human plasma

-

Butamirate reference standard

-

This compound internal standard

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

Step-by-Step Methodology:

-

Preparation of Stock and Working Solutions:

-

Rationale: Accurate initial solutions are the foundation of the entire assay. DMSO is often a suitable solvent for initial stock solutions due to its high solvating power.[7][8]

-

Protocol:

-

Prepare a 1 mg/mL stock solution of Butamirate and this compound in DMSO.

-

Perform serial dilutions in 50:50 ACN/Water to create working solutions for calibration curve standards (e.g., 1-1000 ng/mL) and QC samples (Low, Mid, High concentrations).

-

Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50:50 ACN/Water.

-

-

-

Sample Preparation (Protein Precipitation):

-

Rationale: This is a rapid and effective method to remove the majority of plasma proteins which would otherwise interfere with the analysis and damage the LC column. Acetonitrile is an efficient precipitating agent.

-

Protocol:

-

Aliquot 100 µL of plasma sample, calibrator, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except the blank.

-

Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortex for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

-

LC-MS/MS Conditions:

-

Rationale: A C18 reversed-phase column is suitable for retaining a moderately non-polar molecule like butamirate.[12] A gradient elution ensures efficient separation from matrix components and a sharp peak shape. Electrospray ionization in positive mode (ESI+) is chosen as butamirate contains a tertiary amine, which is readily protonated. Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.

-

Protocol:

-

LC System: UPLC/HPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate.

-

Injection Volume: 5 µL

-

MS System: Triple Quadrupole Mass Spectrometer

-

Ionization: ESI+

-

MRM Transitions (Hypothetical):

-

Butamirate: Q1 (Precursor Ion) -> Q3 (Product Ion)

-

Butamirate-d5: Q1 (Precursor Ion + 5 Da) -> Q3 (Product Ion) (Note: Specific MRM transitions must be optimized in the laboratory by infusing the pure compounds.)

-

-

-

-

Data Analysis:

-

Rationale: The ratio of the analyte peak area to the internal standard peak area is used to construct the calibration curve. This ratio corrects for any variability during the analytical process.

-

Protocol:

-

Integrate the peak areas for both butamirate and this compound.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the Peak Area Ratio against the known concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of butamirate in unknown samples and QC samples by interpolating their Peak Area Ratios from the calibration curve. The QC results must fall within a pre-defined acceptance range (e.g., ±15% of nominal) to validate the run.

-

-

Part 3: Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the bioanalytical protocol described above.

Caption: Bioanalytical workflow for Butamirate quantification using LC-MS/MS.

Conclusion

This compound is an indispensable tool for the modern analytical scientist engaged in pharmaceutical research. Its physical characteristics dictate precise handling and storage protocols that are essential for maintaining its integrity as a reference standard. When employed as an internal standard in a well-designed LC-MS/MS workflow, it provides the foundation for a highly selective, sensitive, and robust bioanalytical method. The self-validating nature of such a protocol, underpinned by the physicochemical properties of this compound, ensures the generation of trustworthy and reproducible data critical for drug development and regulatory submission.

References

-

PubChem. This compound | C24H37NO10 | CID 46780920. [Link]

-

Journal of Chemical and Pharmaceutical Research. OPTIMIZED AND VALIDATED SPECTROPHOTOMETRIC DETERMINATION OF BUTAMIRATE CITRATE IN BULK AND DOSAGE FORMS USING ION-PAIR FORMATION. [Link]

-

PharmaCompass.com. butamirate citrate - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. [Link]

-

PubMed. Determination of butamyrate citrate in cough preparations by derivative UV spectrophotometry and high performance liquid chromatography. [Link]

-

Pharmaffiliates. CAS No. : 1215650-08-0| Chemical Name : this compound. [Link]

-

PI & PI Biotech Inc. Butamirate Citrate. [Link]

-

PubChem. Butamirate Citrate | C24H37NO10 | CID 28891. [Link]

-

MDPI. A Validated RP-HPLC Method for the Determination of Butamirate Citrate and Benzoic Acid in Syrup, Based on an Experimental Design Assessment of Robustness. [Link]

-

Scribd. Butamirate Citrate Certificate of Analysis. [Link]

-

Longdom Publishing. Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. [Link]

-

Cheméo. Chemical Properties of Butamirate Citrate (CAS 18109-81-4). [Link]

-

ResearchGate. (PDF) Development, application and validation of RP-HPLC method for the simultaneous determination of butamirate citrate and its main degradation product in pharmaceutical dosage forms. [Link]

-

Wikipedia. Butamirate. [Link]

-

MDPI. Development and Validation of a Liquid Chromatography–Tandem Mass Spectrometry Method for Screening Potential Citrate Lyase Inhibitors from a Library of Marine Compounds. [Link]

-

ResearchGate. Determination of Butamyrate Citrate in Cough Preparations by Derivative UV Spectrophotometry and High Performance Liquid Chromatography. [Link]

-

Chemical Papers. Chromatographic methods for the determination of butamirate citrate in presence of its degradation product. [Link]

Sources

- 1. Butamirate citrate | 18109-81-4 [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. usbio.net [usbio.net]

- 5. This compound | C24H37NO10 | CID 46780920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. medkoo.com [medkoo.com]

- 8. medkoo.com [medkoo.com]

- 9. Determination of butamyrate citrate in cough preparations by derivative UV spectrophotometry and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. chemicalpapers.com [chemicalpapers.com]

Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis

An In-depth Technical Guide to the Synthesis and Characterization of Butamirate-d5 Citrate

Butamirate citrate is a centrally-acting, non-opioid antitussive agent widely utilized for the symptomatic relief of non-productive cough.[1][2][3][4] Its mechanism involves action on the cough center within the medulla oblongata, and it also exhibits peripheral bronchospasmolytic and anti-inflammatory effects.[1][2][4] The clinical efficacy and safety of any drug are intrinsically linked to its pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME).[5] For Butamirate, metabolism occurs primarily via hydrolysis into its main metabolites, 2-phenylbutyric acid and diethylaminoethoxyethanol.[1][5]

To accurately quantify the concentration of a drug and its metabolites in biological matrices (e.g., plasma, urine), a robust analytical method is essential. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for such bioanalytical studies due to its high sensitivity and specificity. A critical component of quantitative LC-MS is the use of an internal standard (IS), a compound added in a known quantity to samples, calibrators, and quality controls. The ideal IS co-elutes with the analyte and has a similar ionization efficiency but is clearly distinguishable by the mass spectrometer.

This is where stable isotope-labeled (SIL) compounds, such as this compound, become indispensable.[6] By replacing five hydrogen atoms on the phenyl ring with their stable, non-radioactive isotope, deuterium (²H or D), we create a molecule that is chemically identical to Butamirate but has a mass five daltons higher.[7] This mass difference allows the mass spectrometer to differentiate between the analyte (Butamirate) and the internal standard (Butamirate-d5), while their identical physicochemical properties ensure they behave similarly during sample extraction, chromatography, and ionization. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound for use in advanced pharmaceutical research.

Part 1: Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process designed for the precise and stable incorporation of deuterium atoms. The strategy hinges on synthesizing the deuterated carboxylic acid precursor, 2-phenyl-d5-butyric acid, which is then coupled with the appropriate alcohol side-chain, followed by salt formation.

Causality in Synthetic Design

The choice to place the deuterium labels on the phenyl ring is deliberate. C-D bonds are stronger than C-H bonds, a phenomenon known as the kinetic isotope effect (KIE).[7][8] While this effect is often exploited to slow down metabolism and create more stable therapeutic drugs,[9][10][11] its primary benefit for an internal standard is to ensure the labels are not lost through metabolic exchange. The aromatic ring of Butamirate is not the primary site of metabolism; hydrolysis of the ester linkage is the main pathway.[1][5] Therefore, placing the deuterium labels on the stable phenyl ring ensures the integrity of the internal standard throughout the analytical process.

Visualizing the Synthetic Pathway

The following diagram outlines the complete synthetic route from deuterated benzene to the final product, this compound.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Phenyl-d5-butyric Acid

-

Friedel-Crafts Acylation: To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃) in benzene-d6, add butyryl chloride dropwise with stirring. Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction by carefully pouring it onto crushed ice and extracting with dichloromethane. The organic layer is washed, dried, and concentrated to yield butyrophenone-d5.

-

Reduction: Dissolve the butyrophenone-d5 in methanol and cool to 0 °C. Add sodium borohydride (NaBH₄) portion-wise. Stir for 2 hours at room temperature. Remove the solvent under reduced pressure, add water, and extract with ethyl acetate. The combined organic layers are dried and concentrated to give 1-phenyl-d5-butan-1-ol.

-

Bromination: Add phosphorus tribromide (PBr₃) dropwise to the cooled (0 °C) 1-phenyl-d5-butan-1-ol. Stir at room temperature for 3 hours. Pour the mixture into ice water and extract with diethyl ether. The ether layer is washed, dried, and concentrated to yield 1-bromo-1-phenyl-d5-butane.

-

Carboxylation: Prepare a Grignard reagent by adding the 1-bromo-1-phenyl-d5-butane to magnesium turnings in anhydrous diethyl ether. Once the Grignard formation is complete, pour the solution over crushed dry ice (solid CO₂). After the CO₂ has sublimed, acidify the mixture with dilute HCl. Extract with diethyl ether, dry the organic layer, and concentrate to obtain 2-phenyl-d5-butyric acid. Purify by recrystallization or column chromatography.

Step 2: Esterification to form Butamirate-d5 (Free Base)

-

In a round-bottom flask, dissolve 2-phenyl-d5-butyric acid (1.0 eq), 2-(2-diethylaminoethoxy)ethanol (1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight. A white precipitate (dicyclohexylurea) will form.

-

Filter off the precipitate and wash with dichloromethane.

-

Wash the filtrate sequentially with 5% HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Butamirate-d5 free base as an oil.

Step 3: Formation of this compound Salt

-

Dissolve the crude Butamirate-d5 free base in a minimal amount of warm ethyl acetate.

-

In a separate flask, dissolve citric acid (1.0 eq) in a minimal amount of warm ethyl acetate.

-

Add the citric acid solution dropwise to the Butamirate-d5 solution with vigorous stirring.

-

Allow the solution to cool to room temperature, then place it in a refrigerator (4 °C) to facilitate precipitation.

-

Collect the resulting white solid by vacuum filtration, wash with cold ethyl acetate, and dry under vacuum to yield the final product, this compound.

Part 2: Comprehensive Characterization and Quality Control

Rigorous characterization is non-negotiable to validate the identity, purity, and isotopic enrichment of the synthesized this compound. This process forms a self-validating system, ensuring the final product is fit for its purpose as an internal standard.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the characterization process, ensuring all quality attributes are assessed.

Caption: Analytical workflow for characterization of this compound.

Experimental Protocols: Characterization

1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

-

Rationale: HPLC is used to separate the final product from any unreacted starting materials, by-products, or other impurities.[12][13][14] A reversed-phase method is typically effective.

-

Protocol:

-

System: HPLC with UV or Diode Array Detector (DAD).

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and a buffer (e.g., 0.05 M potassium phosphate, pH adjusted to 3.0).

-

Flow Rate: 1.0 mL/min.

-

Sample Preparation: Dissolve a small amount of this compound in the mobile phase.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

-

2. Mass Spectrometry (MS) for Identity and Isotopic Enrichment

-

Rationale: High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition and, crucially, the incorporation of the five deuterium atoms.[15]

-

Protocol:

-

System: LC-MS/MS or a direct infusion Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Mode: Positive ion mode (ESI+).

-

Analysis: Observe the protonated molecular ion [M+H]⁺. Compare the mass of the synthesized product with the theoretical mass. The isotopic cluster will confirm the level of d5 enrichment.

-

Tandem MS (MS/MS): Fragment the parent ion to confirm that the deuterium labels are on the phenylbutyrate fragment, as expected from the synthetic route.

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Rationale: NMR spectroscopy provides definitive structural information.[16][17] For Butamirate-d5, ¹H NMR is used to confirm the absence of signals in the aromatic region and to verify the integrity of the rest of the molecule's proton signals.

-

Protocol:

-

System: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., DMSO-d6 or CDCl₃).

-

¹H NMR: Acquire the proton spectrum. The key observation is the significant reduction or complete absence of signals in the aromatic region (~7.2-7.4 ppm) compared to the spectrum of unlabeled Butamirate. The signals for the ethyl and ethoxyethyl groups should remain intact.

-

¹³C NMR: Acquire the carbon spectrum. The signals for the deuterated carbons (C-D) will be split into multiplets (due to C-D coupling) and will have a much lower intensity compared to the C-H signals.

-

Data Presentation: Expected Analytical Results

| Parameter | Method | Expected Result | Justification |

| Chemical Purity | HPLC-UV | > 98.0% | Ensures the absence of organic impurities that could interfere with quantitative analysis.[13] |

| Molecular Formula | HRMS | C₂₄H₃₂D₅NO₁₀ | Corresponds to the citrate salt of Butamirate with 5 deuterium atoms. |

| Molecular Weight | - | 504.58 g/mol | Sum of atomic masses for the specified molecular formula.[18] |

| [M+H]⁺ (Free Base) | HRMS (ESI+) | Expected: 313.2702 | Theoretical exact mass for C₁₈H₂₄D₅NO₃ + H⁺. |

| Isotopic Purity | HRMS | ≥ 98% d5 | Confirms that the vast majority of the molecules contain the desired 5 deuterium labels. |

| Structural Identity | ¹H NMR | Absence of aromatic signals (~7.2-7.4 ppm); presence of all other expected proton signals. | Confirms the location of deuteration on the phenyl ring and the integrity of the rest of the structure.[17] |

Conclusion and Application

This guide has detailed a robust and verifiable pathway for the synthesis and characterization of this compound. The described synthetic strategy ensures the stable and specific incorporation of five deuterium atoms onto the phenyl ring, creating an ideal internal standard. The comprehensive analytical workflow, employing HPLC, HRMS, and NMR, provides a self-validating system to confirm the product's purity, identity, and isotopic enrichment.

The resulting high-quality this compound is an essential tool for researchers in drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS-based bioanalytical methods allows for the accurate and precise quantification of Butamirate in complex biological matrices, supporting pivotal studies in drug development and clinical research.

References

-

Malliou, P., Gikas, E., Panderi, I., & Over-Sklirou, F. (2003). Determination of butamyrate citrate in cough preparations by derivative UV spectrophotometry and high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 31(3), 575-583. Available from: [Link]

-

Ullah, N., et al. (2012). Development and Validation of a New Stable HPLC Method for the Assay of Butamirate Citrate in Pharmaceutical Formulations. American-Eurasian Journal of Scientific Research, 7(3), 115-121. Available from: [Link]

-

MIMS. Butamirate: Uses, Dosage, Side Effects and More. Available from: [Link]

-

ResearchGate. Determination of Butamyrate Citrate in Cough Preparations by Derivative UV Spectrophotometry and High Performance Liquid Chromatography. Available from: [Link]

-

El-Gindy, A., Emara, S., & Shaaban, H. (2010). Validated stability-indicating derivative and derivative ratio methods for the determination of some drugs used to alleviate respiratory tract disorders and their degradation products. Journal of AOAC International, 93(2), 536-548. Available from: [Link]

-

Panderi, I., et al. (2014). A Validated RP-HPLC Method for the Determination of Butamirate Citrate and Benzoic Acid in Syrup, Based on an Experimental Design Assessment of Robustness. Scientia Pharmaceutica, 82(4), 773-787. Available from: [Link]

-

Heavy Water Board. Deuterium Labeled Compounds in Drug Discovery Process. Available from: [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. Available from: [Link]

-

Centaur Pharma. Butamirate citrate Product Information. Available from: [Link]

-

Square Pharmaceuticals Ltd. Butacod (Butamirate Citrate) Therapeutic Group: Cough Suppressant. Available from: [Link]

-

Pirali, T., et al. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 18(10), 773-791. Available from: [Link]

-

J-Stage. Development of efficient synthetic methods and applications of deuterium-labeled compounds in pharmaceuticals and industry. Available from: [Link]

-

ResearchGate. Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Available from: [Link]

-

Wikipedia. Butamirate. Available from: [Link]

-

ACS Publications. MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts. Analytical Chemistry, 93(49), 16377-16385. Available from: [Link]

-

Fan, T. W. M., & Lane, A. N. (2016). NMR and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1864(4), 542-556. Available from: [Link]

-

Cerno Bioscience. Isotope Labeling. Available from: [Link]

-

ResearchGate. Stable isotope labeling methods for protein NMR spectroscopy. Available from: [Link]

-

Pharmaffiliates. Butamirate Citrate-impurities. Available from: [Link]

-

Pharmaffiliates. This compound. CAS 1215650-08-0. Available from: [Link]

-

Zahoor, A. F., et al. (2025). Total Syntheses of Deuterated Drugs: A Comprehensive Review. Medicinal Chemistry Research, 34, 1-35. Available from: [Link]

-

PI & PI Biotech Inc. Butamirate Citrate. Available from: [Link]

-

PubChem. Butamirate Citrate. Available from: [Link]

-

Zhang, M., et al. (2023). Clinical Application and Synthesis Methods of Deuterated Drugs. Current Medicinal Chemistry, 30(36), 4096-4129. Available from: [Link]

- Google Patents. Preparation method for deuterated compound. WO2017045648A1.

- Google Patents. A method for synthesizing deuterated aromatic compounds. CN118955232A.

Sources

- 1. mims.com [mims.com]

- 2. Butamirate | Manasa Life Sciences [manasalifesciences.com]

- 3. Butamirate - Wikipedia [en.wikipedia.org]

- 4. What is Butamirate Citrate used for? [synapse.patsnap.com]

- 5. centaurpharma.com [centaurpharma.com]

- 6. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of efficient synthetic methods and applications of deuterium-labeled compounds in pharmaceuticals and industry [jstage.jst.go.jp]

- 11. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of butamyrate citrate in cough preparations by derivative UV spectrophotometry and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aensiweb.com [aensiweb.com]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Isotopically Labeled Compounds | Thermo Fisher Scientific [thermofisher.com]

- 17. NMR and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scbt.com [scbt.com]

Butamirate-d5 Citrate certificate of analysis

The Certificate of Analysis for this compound is a complex, multi-faceted declaration of quality. For the drug development professional, understanding the "why" behind each test—from the broad strokes of a melting point measurement to the fine detail of mass isotopologue distribution—is paramount. This guide provides the framework to not only read but to critically interpret this vital document. It transforms the CoA from a static record into an actionable tool, ensuring that the materials used in research and development are of the requisite quality to produce reliable, reproducible, and ultimately successful outcomes. Always adhere to the principle: "Trust, but verify." [8]

References

-

ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

-

European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

-

Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

Critical Point. API Certificates of Analysis. [Link]

-

At Tianming Pharmaceutical. API COA Guide: Quality Assurance for Manufacturers & Purchasers. [Link]

-

IOSR Journal of Pharmacy. (2012). OPTIMIZED AND VALIDATED SPECTROPHOTOMETRIC DETERMINATION OF BUTAMIRATE CITRATE IN BULK AND DOSAGE FORMS USING ION-PAIR FORMATION. [Link]

-

ECA Academy. (2017). GMP Requirements for Certificates of Analysis (CoA). [Link]

-

Taylor & Francis Online. (2011). Development, application and validation of RP-HPLC method for the simultaneous determination of butamirate citrate and its main degradation product in pharmaceutical dosage forms. [Link]

-

PubMed. (2003). Determination of butamyrate citrate in cough preparations by derivative UV spectrophotometry and high performance liquid chromatography. [Link]

-

SafetyCulture. (2025). How to Get a Certificate of Analysis (COA). [Link]

-

PubChem. Butamirate Citrate. [Link]

-

PharmaCompass. butamirate citrate - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. [Link]

-

MDPI. (2019). A Validated RP-HPLC Method for the Determination of Butamirate Citrate and Benzoic Acid in Syrup, Based on an Experimental Design Assessment of Robustness. [Link]

-

Scribd. Butamirate Citrate Certificate of Analysis. [Link]

-

Pharmaceutical Technology. (2018). Certificates of Analysis: Don’t Trust, Verify. [Link]

-

Omics Online. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. [Link]

-

Wikipedia. Butamirate. [Link]

-

PubChem. This compound. [Link]

-

NIH. (2019). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. [Link]

-

AENSI Publisher. (2013). Development and Validation of a New Stable HPLC Method for the Assay of Butamirate Citrate in Pharmaceutical Formulations. [Link]

-

NIH. (2016). Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples. [Link]

-

MDPI. (2024). Development and Validation of a Liquid Chromatography–Tandem Mass Spectrometry Method for Screening Potential Citrate Lyase Inhibitors from a Library of Marine Compounds. [Link]

-

ResearchGate. (2013). Development and Validation of a New Stable HPLC Method for the Assay of Butamirate Citrate in Pharmaceutical Formulations. [Link]

-

ResearchGate. (2003). Determination of Butamyrate Citrate in Cough Preparations by Derivative UV Spectrophotometry and High Performance Liquid Chromatography. [Link]

-

ResearchGate. (2012). (PDF) Optimized and validated spectrophotometric determination of butamirate citrate in bulk and dosage forms using ion-pair formation with methyl orange and bromothymol blue. [Link]

-

ResearchGate. (2014). (PDF) Development and Validation of RP-HPLC Stability-Indicating Methods forthe Determination of Butamirate Citrate and Sodium Cromoglycate. [Link]

-

Chemical Papers. (2019). Chromatographic methods for the determination of butamirate citrate in presence of its degradation product. [Link]

-

ResearchGate. Development and Validation of a New Stable HPLC Method for the Assay of Butamirate Citrate in Pharmaceutical Formulations | Request PDF. [Link]

Sources

- 1. criticalpoint.therapeuticresearch.com [criticalpoint.therapeuticresearch.com]

- 2. Butamirate citrate | cough suppressant | anti-tussive drug | CAS# 18109-81-4 |Sincodin, Acodeen, Abbott-36581; Sincodeen, HH-197, Sincodex, Sincodix| InvivoChem [invivochem.com]

- 3. Butamirate - Wikipedia [en.wikipedia.org]

- 4. This compound | C24H37NO10 | CID 46780920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tianmingpharm.com [tianmingpharm.com]

- 7. GMP Requirements for Certificates of Analysis (CoA) - ECA Academy [gmp-compliance.org]

- 8. pharmtech.com [pharmtech.com]

- 9. guidechem.com [guidechem.com]

- 10. scbt.com [scbt.com]

- 11. usbio.net [usbio.net]

- 12. safetyculture.com [safetyculture.com]

- 13. Page loading... [wap.guidechem.com]

- 14. medkoo.com [medkoo.com]

- 15. Butamirate Citrate - Affordable Pricing for Premium Non-Opioid Antitussive [anglebiopharma.com]

- 16. scribd.com [scribd.com]

- 17. omicsonline.org [omicsonline.org]

- 18. researchgate.net [researchgate.net]

- 19. Development, application and validation of RP-HPLC method for the simultaneous determination of butamirate citrate and its main degradation product in pharmaceutical dosage forms - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. chemicalpapers.com [chemicalpapers.com]

- 21. Determination of butamyrate citrate in cough preparations by derivative UV spectrophotometry and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. aensiweb.com [aensiweb.com]

- 23. database.ich.org [database.ich.org]

- 24. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 25. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 26. mdpi.com [mdpi.com]

isotopic enrichment of Butamirate-d5 Citrate

An In-Depth Technical Guide to the Isotopic Enrichment of Butamirate-d5 Citrate

This guide provides a comprehensive overview of the strategic synthesis, purification, and analysis of this compound, a critical isotopically labeled internal standard used in pharmacokinetic and metabolic studies. The methodologies detailed herein are grounded in established chemical principles and are designed to ensure high isotopic purity and chemical fidelity, meeting the rigorous standards of drug development and clinical research.

Introduction and Strategic Rationale

Butamirate citrate is an antitussive agent used to relieve non-productive cough. In drug metabolism and pharmacokinetic (DMPK) studies, stable isotope-labeled (SIL) analogues of a drug are indispensable for quantitative analysis using mass spectrometry. The incorporation of deuterium atoms provides a distinct mass shift without significantly altering the physicochemical properties of the molecule, making it an ideal internal standard (IS).

The "-d5" designation in this compound signifies the replacement of five hydrogen atoms with deuterium. The most common and synthetically logical position for this labeling is the phenyl ring. This choice offers several advantages:

-

Metabolic Stability: The C-D bonds on an aromatic ring are generally not subject to metabolic cleavage in the primary pathways for butamirate, ensuring the isotopic label is retained throughout biological processing.

-

Minimal Isotope Effect: Deuterium substitution on the aromatic ring is distal to the metabolically active ester and amine sites, minimizing any potential kinetic isotope effects that could alter the drug's metabolic rate compared to its non-labeled counterpart.

-

Clear Mass Shift: A +5 Dalton shift provides a clean, unambiguous separation from the unlabeled analyte in mass spectrometric analysis, preventing cross-signal interference.

Synthetic and Enrichment Strategy

The synthesis of this compound is a multi-step process that hinges on the initial preparation of a deuterated key intermediate, 2-phenyl-d5-butyric acid. This intermediate is then coupled with the side chain, followed by purification and salt formation.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into readily available or synthesizable precursors. The key disconnection is at the ester linkage, separating the molecule into the deuterated acid moiety and the amino-alcohol side chain.

Caption: Retrosynthetic pathway for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-d5-butyric acid

The core of the enrichment process is the synthesis of the deuterated acid. This is typically achieved via a Friedel-Crafts acylation of benzene-d6, followed by a reduction step.

Step 1a: Friedel-Crafts Acylation of Benzene-d6

-

Rationale: This classic electrophilic aromatic substitution reaction is highly efficient for acylating the deuterated aromatic ring. Anhydrous aluminum chloride (AlCl₃) is the standard Lewis acid catalyst.

-

Procedure:

-

To a stirred, cooled (0°C) suspension of anhydrous aluminum chloride (1.2 eq.) in an inert solvent (e.g., dichloromethane), add butyryl chloride (1.1 eq.) dropwise.

-

After stirring for 15 minutes, add benzene-d6 (1.0 eq.) dropwise, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.

-

Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

-

Extract the organic phase, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-phenyl-d5-butan-1-one.

-

Step 1b: Wolff-Kishner Reduction of 1-Phenyl-d5-butan-1-one

-

Rationale: The Wolff-Kishner reduction is chosen to reduce the ketone to an alkane under basic conditions, which preserves the ester functionality that will be introduced later.

-

Procedure:

-

To a flask containing diethylene glycol, add the 1-phenyl-d5-butan-1-one (1.0 eq.), hydrazine hydrate (3.0 eq.), and potassium hydroxide (3.0 eq.).

-

Heat the mixture to 180-200°C with a reflux condenser, allowing water and excess hydrazine to distill off.

-

Maintain the high temperature for 4-6 hours until the reaction is complete (monitored by GC-MS).

-

Cool the mixture, dilute with water, and extract with a non-polar solvent (e.g., hexane). The resulting product is butylbenzene-d5.

-

Step 1c: Oxidation to 2-Phenyl-d5-butyric acid

-

Rationale: A strong oxidizing agent like potassium permanganate (KMnO₄) is required to oxidize the benzylic position of the alkyl chain to a carboxylic acid.

-

Procedure:

-

Create a biphasic mixture of butylbenzene-d5 (1.0 eq.) in a suitable solvent and an aqueous solution of potassium permanganate (excess) with a phase-transfer catalyst.

-

Heat the mixture under vigorous stirring for several hours until the purple color of the permanganate disappears.

-

Cool the reaction, filter off the manganese dioxide byproduct, and acidify the aqueous layer with HCl to precipitate the 2-phenyl-d5-butyric acid.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

Protocol 2: Esterification and Salt Formation

Step 2a: Synthesis of Butamirate-d5 (Free Base)

-

Rationale: The formation of the ester bond between the deuterated acid and the amino-alcohol side chain is typically achieved using a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) or by converting the acid to an acyl chloride.

-

Procedure (using Thionyl Chloride):

-

Treat the 2-phenyl-d5-butyric acid (1.0 eq.) with thionyl chloride (SOCl₂, 1.5 eq.) under reflux for 1-2 hours to form the acyl chloride. Remove excess SOCl₂ under vacuum.

-

Dissolve the resulting crude 2-phenyl-d5-butyryl chloride in an anhydrous, non-protic solvent (e.g., THF).

-

In a separate flask, dissolve 2-(2-diethylaminoethoxy)ethanol (1.1 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) in the same solvent.

-

Slowly add the acyl chloride solution to the alcohol solution at 0°C.

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

Filter the triethylamine hydrochloride salt and concentrate the filtrate. Purify the crude product via column chromatography to yield pure Butamirate-d5 free base.

-

Step 2b: Formation of this compound

-

Rationale: The final step is a simple acid-base reaction to form the stable, crystalline citrate salt, which is the common pharmaceutical form.

-

Procedure:

-

Dissolve the purified Butamirate-d5 free base in a suitable solvent, such as acetone or isopropanol.

-

Add a stoichiometric amount (1.0 eq.) of citric acid dissolved in the same solvent.

-

Stir the solution. The this compound salt will typically precipitate.

-

Cool the mixture to maximize crystallization, then filter the solid product.

-

Wash the crystals with cold solvent and dry under vacuum to yield the final product.

-

Purification and Quality Control

Rigorous analysis is mandatory to confirm the chemical identity, purity, and isotopic enrichment of the final product.

Purification

| Stage | Method | Purpose |

| Intermediate (e.g., Butamirate-d5 free base) | Silica Gel Column Chromatography | Removal of unreacted starting materials and reaction byproducts. |

| Final Product (this compound) | Recrystallization | To achieve high chemical purity and obtain a crystalline solid suitable for pharmaceutical use. |

Analytical Characterization

The following workflow ensures a comprehensive validation of the synthesized compound.

Caption: Quality control workflow for this compound.

Mass Spectrometry (MS)

-

Objective: To confirm the mass shift and determine the isotopic enrichment.

-

Method: High-resolution mass spectrometry (HRMS) is employed.

-

Expected Results: A comparison of the molecular ion peaks for the unlabeled and labeled compounds.

| Compound | Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |

| Butamirate | C₁₈H₂₉NO₃ | 307.2147 | 308.2220 |

| Butamirate-d5 | C₁₈H₂₄D₅NO₃ | 312.2460 | 313.2533 |

-

Isotopic Purity Calculation: The isotopic purity is determined by measuring the relative intensities of the ion signals corresponding to the d0 to d5 species. The percentage of the d5 species relative to the sum of all species (d0 through d5) should typically be >98%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure and verify the precise location of the deuterium labels.

-

¹H NMR: The spectrum of this compound should be identical to that of the unlabeled standard, with the critical exception of the complete or near-complete disappearance of the signals corresponding to the aromatic protons on the phenyl ring.

-

¹³C NMR: The signals for the deuterated carbons in the phenyl ring will show a characteristic triplet splitting pattern due to C-D coupling and will be slightly upfield shifted compared to the unlabeled compound.

Conclusion

The synthesis of this compound is a precise and exacting process that requires careful execution of multiple synthetic and purification steps. The strategic placement of deuterium atoms on the phenyl ring provides a stable and reliable internal standard for bioanalytical applications. The validation of isotopic enrichment and chemical purity through rigorous MS and NMR analysis is a non-negotiable final step to ensure the integrity of the data generated using this critical research tool.

References

- DrugBank Online. (n.d.). Butamirate. DrugBank.

- Cayman Chemical. (n.d.). Butamirate Citrate. Cayman Chemical Product Information.

- Toronto Research Chemicals. (n.d.). This compound. TRC Product Information.

An In-depth Technical Guide to Butamirate-d5 Citrate for Advanced Research Applications

This guide provides a comprehensive technical overview of Butamirate-d5 Citrate, a critical analytical tool for researchers, scientists, and professionals in drug development. With a focus on scientific integrity and practical application, this document delves into the core characteristics, analytical methodologies, and mechanistic understanding relevant to its use in modern laboratory settings.

Introduction: The Role of Isotopically Labeled Standards in Bioanalysis

In the landscape of pharmaceutical analysis, particularly in pharmacokinetic and bioequivalence studies, the use of stable isotope-labeled internal standards is the gold standard. This compound, the deuterated analog of the non-opioid cough suppressant Butamirate Citrate, serves this essential function. Its utility lies in its ability to mimic the analyte of interest, butamirate, through extraction and ionization processes in mass spectrometry, while being distinguishable by its higher mass. This intrinsic property allows for the precise and accurate quantification of butamirate in complex biological matrices, mitigating variabilities inherent in the analytical workflow.

Core Characteristics of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application.

Chemical Identity and Structure

This compound is the citrate salt of the pentadeuterated isotopologue of Butamirate. The deuterium atoms are strategically incorporated into the ethyl group of the 2-phenylbutyric acid moiety.

Chemical Structure:

-

Butamirate Cation: 2-(2-(diethylamino)ethoxy)ethyl 2-phenylbutanoate

-

Deuteration: The five hydrogen atoms on the terminal ethyl group of the butanoate chain are replaced with deuterium.

-

Counter-ion: Citrate

The precise location of the deuterium labels is critical as it ensures that the label is retained during metabolic processes and does not significantly alter the physicochemical properties compared to the unlabeled analyte.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for method development, particularly in chromatography and mass spectrometry.

| Property | Value | Source(s) |

| CAS Number | 1215650-08-0 | [1][2][3] |

| Molecular Formula | C₂₄H₃₂D₅NO₁₀ | [2] |

| Molecular Weight | 504.58 g/mol | [2] |

| Appearance | White Solid | [1] |

| Storage Conditions | Hygroscopic, Refrigerator, Under Inert Atmosphere | [1] |

Mechanism of Action of the Parent Compound: Butamirate

To appreciate the context of its analytical application, it is essential to understand the pharmacological action of the parent compound, butamirate. Butamirate citrate is a centrally acting cough suppressant that is structurally and pharmacologically distinct from opioid alkaloids.[4] Its primary mechanism of action is the inhibition of the cough reflex at the level of the brainstem, specifically in the medulla oblongata.[4] Unlike opioid-based antitussives, butamirate does not induce respiratory depression or have addictive potential.[4] Furthermore, it exhibits peripheral effects, including bronchodilatory and anti-inflammatory actions, which contribute to its therapeutic efficacy in managing non-productive cough.[4]

The following diagram illustrates the proposed mechanism of action for butamirate in suppressing the cough reflex.

Caption: Proposed dual mechanism of action of Butamirate.

Application in Bioanalytical Methods: A Validated Approach

This compound is indispensable for the quantitative analysis of butamirate in biological matrices, most commonly human plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the most robust method to correct for matrix effects and variations in sample preparation and instrument response.

Rationale for Using a Deuterated Internal Standard

The ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction and ionization. A deuterated analog like this compound fulfills these criteria exceptionally well. Its chemical and physical properties are nearly identical to the unlabeled butamirate, ensuring that it tracks the analyte throughout the analytical process. The mass difference allows for their simultaneous detection and differentiation by the mass spectrometer, leading to highly accurate and precise quantification.

Experimental Protocol: Quantification of Butamirate in Human Plasma by LC-MS/MS

The following protocol is a representative, validated method for the determination of butamirate in human plasma. This protocol is synthesized from established bioanalytical practices and should be adapted and validated in the end-user's laboratory.

4.2.1. Materials and Reagents

-

Butamirate Citrate reference standard

-

This compound (Internal Standard)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

4.2.2. Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Butamirate Citrate and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the Butamirate Citrate stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration (e.g., 100 ng/mL).

4.2.3. Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of human plasma (blank, calibration standard, or unknown sample) into a microcentrifuge tube.

-

Add 20 µL of the IS working solution to all samples except the blank matrix.

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4.2.4. LC-MS/MS Instrumental Conditions

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | ZORBAX Extend-C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-4.0 min: 90% B; 4.1-5.0 min: 10% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Agilent 6410 Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Butamirate: To be optimized; Butamirate-d5: To be optimized |

| Fragmentor Voltage | To be optimized |

| Collision Energy | To be optimized |

Note: The specific MRM transitions, fragmentor voltage, and collision energy must be optimized for the specific instrument used.

The following diagram outlines the bioanalytical workflow for the quantification of butamirate in plasma.

Caption: Bioanalytical workflow for butamirate quantification.

Conclusion: Ensuring Data Integrity in Pharmaceutical Research

This compound is an indispensable tool for the accurate and precise quantification of butamirate in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is a testament to the rigorous standards of modern pharmaceutical research. By understanding its fundamental properties and employing validated analytical protocols, researchers can ensure the integrity and reliability of their data, which is paramount in drug development and clinical studies.

References

-

Pharmaffiliates. CAS No. : 1215650-08-0| Chemical Name : this compound. Available from: [Link]

-

PI & PI Biotech Inc. Butamirate Citrate. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. hilarispublisher.com [hilarispublisher.com]

An In-depth Technical Guide to Butamirate-d5 Citrate for Advanced Research

Introduction: Beyond the Parent Compound

Butamirate citrate is a well-established centrally-acting antitussive agent used for the symptomatic treatment of non-productive cough.[1][2] Its mechanism involves direct action on the cough center in the brain, supplemented by peripheral bronchospasmolytic and anti-inflammatory activity.[2][3] For researchers in drug metabolism and pharmacokinetics (DMPK), the focus often shifts from the therapeutic agent itself to its behavior within a biological system. This requires precise and accurate quantification, a task for which isotopically labeled internal standards are indispensable.

This guide provides an in-depth technical overview of Butamirate-d5 Citrate, a deuterated analog of the parent drug. We will explore its fundamental properties, the scientific rationale for its use, and a detailed, field-proven protocol for its application in quantitative bioanalysis. This document is intended for drug development professionals and researchers who require a robust understanding of how to leverage deuterated standards for high-integrity data generation.

Physicochemical Properties: A Comparative Overview

The defining characteristic of this compound is the substitution of five hydrogen atoms with deuterium on the α-ethyl group of the benzeneacetic acid moiety. This subtle yet critical modification results in a mass shift that is readily detectable by mass spectrometry, without significantly altering the compound's chemical behavior.

| Property | This compound | Butamirate Citrate (Non-labeled) |

| Chemical Formula | C₂₄H₃₂D₅NO₁₀ | C₂₄H₃₇NO₁₀ |

| Molecular Weight | 504.58 g/mol | 499.55 g/mol |

| CAS Number | 1215650-08-0 | 18109-81-4 |

| Appearance | White Solid | White Solid |

| Primary Application | Internal Standard for Bioanalysis | Antitussive Drug |

The Scientific Imperative for Deuteration: The Kinetic Isotope Effect

The use of a deuterated analog like this compound is predicated on a principle known as the Deuterium Kinetic Isotope Effect (DKIE).[] A carbon-deuterium (C-D) bond is stronger and has a lower vibrational energy than a carbon-hydrogen (C-H) bond. Consequently, it requires more energy to break a C-D bond.[]

When deuteration occurs at a site of metabolic activity (a "soft spot"), the rate of enzymatic metabolism at that position can be significantly reduced.[5] This has two major implications:

-

As a Therapeutic: It can improve a drug's pharmacokinetic profile by reducing clearance and prolonging its half-life.[][6]

-

As an Internal Standard: It ensures the standard is more resistant to degradation during sample extraction and analysis than the parent compound, while behaving almost identically during chromatographic separation and ionization.[7][8]

This near-identical physicochemical behavior is the cornerstone of its utility. A stable isotopically labeled (SIL) internal standard is the gold standard in LC-MS bioanalysis because it co-elutes with the analyte and experiences similar matrix effects (e.g., ion suppression or enhancement), thereby providing the most accurate correction for variability during sample preparation and analysis.[7][9][10]

Application in Quantitative Bioanalysis: A Validated Workflow

Butamirate is rapidly absorbed and metabolized in the body, primarily via hydrolysis to 2-phenylbutyric acid and diethylaminoethoxyethanol.[2][3] Accurate pharmacokinetic studies require a robust method to quantify butamirate in biological matrices like human plasma. The following protocol outlines a self-validating system for this purpose using this compound as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow Diagram

Caption: High-level workflow for quantifying Butamirate in plasma.

Detailed Step-by-Step Protocol

This protocol is adapted from established bioanalytical method validation guidelines.[11]

1. Preparation of Stock and Working Solutions:

-

Analyte Stock (1 mg/mL): Accurately weigh and dissolve Butamirate Citrate in methanol.

-

IS Stock (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Standards: Prepare serial dilutions of the analyte stock solution in a 50:50 acetonitrile:water mixture to create working standards for the calibration curve (e.g., ranging from 0.5 to 2000 ng/mL).

-

IS Working Solution: Dilute the IS stock solution in acetonitrile to a final concentration (e.g., 50 ng/mL). This concentration is chosen to yield a robust and consistent signal in the mass spectrometer.

2. Preparation of Calibration Curve and Quality Control (QC) Samples:

-

Spike blank human plasma with the analyte working standards to create calibration standards (e.g., 10 to 2000 ng/mL). A typical ratio is 5 µL of working standard into 95 µL of blank plasma.

-

Prepare QC samples in blank plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 30, 300, and 1500 ng/mL).

3. Sample Extraction (Protein Precipitation):

-

Aliquot 50 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Causality: To each sample, add 150 µL of the IS working solution in acetonitrile. The acetonitrile acts as a protein precipitation agent, crashing out larger molecules like albumin that interfere with analysis. The simultaneous addition of the IS ensures that any variability or sample loss during subsequent steps affects both the analyte and the standard equally.[7]

-

Vortex each tube vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for injection.

4. LC-MS/MS Conditions (Illustrative):

-

LC System: Standard HPLC or UPLC system.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 50 mm, 5 µm) is suitable for retaining the analyte.[12]

-

Mobile Phase: An isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 70:30 v/v). The organic solvent elutes the compound, while the acidifier promotes protonation for positive ion mode mass spectrometry.

-

Flow Rate: 0.5 mL/min.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

- Analyte Transition (Butamirate): Precursor ion [M+H]⁺ → Product ion. Specific m/z values must be determined experimentally by infusing pure standard.